Pyridine, 3,4,5-trichloro-2,6-difluoro-

Medicinal Chemistry Process Chemistry Organic Synthesis

Researchers requiring a highly halogenated pyridine scaffold for site-selective functionalization often face challenges with isomeric impurities that derail synthetic routes. This compound (CAS 5958-25-8) provides a definitive solution with its unique 2,6-difluoro-3,4,5-trichloro substitution pattern. - High 2/6-position site-selectivity in nucleophilic aromatic substitution enables clean divergent synthesis of 2,3,6-trisubstituted pyridine libraries. - Serves as a benchmark substrate for validating novel halogen exchange methodologies. - Supplied with strict batch-to-batch consistency to ensure reproducible outcomes in medicinal and agrochemical process R&D.

Molecular Formula C5Cl3F2N
Molecular Weight 218.41 g/mol
CAS No. 5958-25-8
Cat. No. B8533936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3,4,5-trichloro-2,6-difluoro-
CAS5958-25-8
Molecular FormulaC5Cl3F2N
Molecular Weight218.41 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Cl)F)F)Cl)Cl
InChIInChI=1S/C5Cl3F2N/c6-1-2(7)4(9)11-5(10)3(1)8
InChIKeyXOUHUCXTEKWSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichloro-2,6-difluoropyridine Procurement & Differentiation


Pyridine, 3,4,5-trichloro-2,6-difluoro- (CAS 5958-25-8) is a highly halogenated heteroaromatic compound with a unique substitution pattern, featuring three chlorine atoms at the 3,4,5-positions and two fluorine atoms at the 2,6-positions on the pyridine ring [1]. This specific arrangement creates a distinct electronic and steric environment that underpins its utility as a selective intermediate in the synthesis of agrochemicals and pharmaceuticals .

Generic Substitution Failure: 3,4,5-Trichloro-2,6-difluoropyridine


The precise 2,6-difluoro-3,4,5-trichloro substitution pattern is not a trivial variation but a determinant of synthetic utility. This specific isomer exhibits a distinct site-selectivity in nucleophilic aromatic substitution (S_NAr) reactions, preferentially reacting at the fluorine-bearing 2/6-positions [1]. This is a critical differentiator from other regioisomers or analogs with different halogenation patterns, which can lead to different reaction outcomes and product profiles, thereby making generic substitution impossible for targeted synthesis [2].

Performance Data: 3,4,5-Trichloro-2,6-difluoropyridine


S_NAr Reactivity: 2-Fluoropyridine vs. 2-Chloropyridine Core

The core 2-fluoropyridine motif of the target compound provides a significant kinetic advantage over its 2-chloropyridine counterparts in nucleophilic aromatic substitution (S_NAr) reactions. The rate enhancement for fluoride displacement by sodium ethoxide in ethanol is approximately 250-fold compared to chloride displacement from the analogous 2-chloropyridine [1]. This translates to faster reaction times and higher efficiency in synthesizing 2-substituted derivatives.

Medicinal Chemistry Process Chemistry Organic Synthesis

Physicochemical Profile vs. Pentachloropyridine

Replacing two chlorine atoms with fluorine atoms dramatically alters the physicochemical properties compared to its precursor, pentachloropyridine. The target compound exhibits a significantly lower boiling point (220.5 °C at 760 mmHg) compared to pentachloropyridine (282.3 °C at 760 mmHg) [1]. This reduction of over 60 °C in boiling point facilitates more energy-efficient purification via distillation.

Process Engineering Formulation Science Analytical Chemistry

Site-Selective Amination: C-F vs. C-Cl

A key differentiation of 3,4,5-trichloro-2,6-difluoropyridine is its predictable site-selectivity in C-N bond-forming reactions. In polyhalogenated pyridines of this class, nucleophilic amination occurs preferentially at the fluorine-bearing 2- and 6-positions over the chlorine-bearing 3,4,5-positions [1]. This is a consistent trend where the C-F bond acts as the primary reactive site, enabling the controlled synthesis of 2-amino-3,4,5-trichloro-6-fluoropyridine derivatives, which are valuable synthetic intermediates .

Medicinal Chemistry Agrochemical Synthesis Site-Selective Functionalization

Isomer Yield vs. 2,3,5-Trichloro-4,6-difluoropyridine

The synthesis of 3,4,5-trichloro-2,6-difluoropyridine is intrinsically linked to the reaction conditions. In a specific fluorination of pentachloropyridine using a KF/FeCl3 mixture, the target isomer was produced as part of a mixture in a 4.3% yield, whereas the regioisomer 3,5-dichloro-2,4,6-trifluoropyridine was the major product with a 54.2% yield . This demonstrates that the 2,6-difluoro-3,4,5-trichloro isomer is not the thermodynamically favored product under these specific high-temperature conditions, highlighting the need for controlled synthesis or alternative routes to obtain this specific isomer.

Process Optimization Halogen Exchange Synthetic Efficiency

Applications of 3,4,5-Trichloro-2,6-difluoropyridine


2,3,6-Trisubstituted Pyridine Pharmaceutical Scaffolds

This compound serves as a strategic intermediate for constructing complex 2,3,6-trisubstituted pyridines. Its 2,6-difluoro motif enables sequential, site-selective S_NAr reactions, first at a fluorine position, allowing for the introduction of a 2-substituent. The remaining fluorine can then be displaced, or the 3-position (bearing a chlorine atom) can be functionalized, providing a divergent route to diverse chemical libraries . This is particularly valuable for medicinal chemists developing novel kinase inhibitors and other bioactive molecules .

Fluorinated Agrochemical Building Block

The unique halogen pattern of 3,4,5-trichloro-2,6-difluoropyridine makes it a valuable precursor for novel herbicides and pesticides. Its reactivity profile, particularly the lability of the fluorine atoms towards nucleophiles, allows for the targeted introduction of various functional groups necessary for biological activity . While not a final active ingredient, it is a key intermediate that enables the fine-tuning of physicochemical properties like lipophilicity and metabolic stability in agrochemical candidates .

Selective Halogen Exchange Process Development

The compound's challenging synthesis, as evidenced by its low yield in certain processes , makes it a prime candidate for process research and development. Laboratories focused on developing novel, more selective halogen exchange methodologies can use 3,4,5-trichloro-2,6-difluoropyridine as a benchmark substrate to validate new catalytic systems or reaction conditions .

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